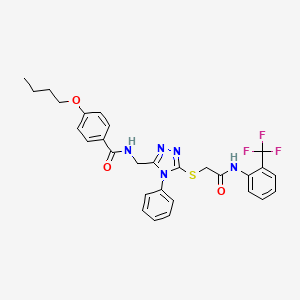

4-butoxy-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3N5O3S/c1-2-3-17-40-22-15-13-20(14-16-22)27(39)33-18-25-35-36-28(37(25)21-9-5-4-6-10-21)41-19-26(38)34-24-12-8-7-11-23(24)29(30,31)32/h4-16H,2-3,17-19H2,1H3,(H,33,39)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRHAXGLYUKNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Challenges :

- Sensitivity of the triazole-thioether bond to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis .

- Low yields in amide coupling steps due to steric hindrance; optimization via solvent polarity adjustments (e.g., DMF vs. THF) may improve efficiency .

What safety precautions are critical when handling this compound?

Basic Research Question

- Mutagenicity : While Ames II testing indicates lower mutagenicity compared to other anomeric amides, PPE (gloves, lab coats, goggles) and fume hoods are mandatory during handling .

- Decomposition risks : The compound may decompose at elevated temperatures; store at -20°C in dark, airtight containers to prevent degradation .

- Waste disposal : Follow institutional guidelines for halogenated waste due to the trifluoromethyl group .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

- Temperature control : Reflux at 80–90°C enhances thioether formation but must be monitored to avoid thermal decomposition .

- Catalyst screening : Test bases (e.g., NaH, K₂CO₃) to accelerate nucleophilic substitution in triazole functionalization .

- DoE (Design of Experiments) : Use statistical models (e.g., response surface methodology) to optimize solvent ratios, reagent equivalents, and reaction times .

How can molecular docking studies elucidate its biological targets?

Advanced Research Question

- Target selection : Prioritize enzymes/receptors with known affinity for triazole-thioether motifs (e.g., kinases, proteases) .

- Docking protocols :

- Prepare the ligand (compound) using AutoDock Tools (charge assignment, rotatable bond selection).

- Use Vina or Glide for docking simulations against crystallographic protein structures (e.g., PDB entries) .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

How should researchers address contradictions in mutagenicity data?

Q. Data Contradiction Analysis

- Contextualize findings : While Ames II testing suggests low mutagenicity, structural analogs (e.g., benzyl chloride) show variable risks. Conduct in vitro micronucleus assays to assess chromosomal damage .

- Dose-response analysis : Test compound concentrations across 0.1–100 µM to identify thresholds for mutagenic effects.

- Mitigation : Implement ALARA principles (As Low As Reasonably Achievable) for exposure, even if risks appear minimal .

What analytical techniques are essential for characterizing this compound?

Advanced Research Question

- Structural validation :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., butoxy group at δ 1.3–1.7 ppm, triazole protons at δ 7.8–8.2 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) with ≤ 3 ppm error .

- Purity assessment :

- HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities (< 0.5%) .

What mechanisms underlie its potential antimicrobial/anticancer activity?

Advanced Research Question

- Enzyme inhibition : The triazole-thioether motif may inhibit cytochrome P450 or thioredoxin reductase , disrupting redox balance in pathogens/cancer cells .

- Cellular assays :

- MTT assays : Test cytotoxicity against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ values < 10 µM indicating potency .

- ROS detection : Use DCFH-DA probes to quantify reactive oxygen species elevation in treated cells .

How does the compound’s stability impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.